
Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate is a chemical compound with the molecular formula C7H12BF3KNO. It is known for its unique structure, which includes a trifluoroborate group and a pyrrolidinyl moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate typically involves the reaction of a pyrrolidine derivative with a boron-containing reagent. One common method includes the use of potassium trifluoroborate salts in a reaction with a suitable pyrrolidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to ensure the stability of the product .
Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the inert atmosphere and low temperatures, as well as using high-purity reagents to achieve consistent product quality .
Analyse Des Réactions Chimiques
Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different borate derivatives.
Reduction: It can also be reduced, although this is less common due to the stability of the trifluoroborate group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions vary but often include modified borate compounds with different functional groups .
Applications De Recherche Scientifique
Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate has several applications in scientific research:
Mécanisme D'action
The mechanism by which potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate exerts its effects involves its ability to participate in various chemical reactions. The trifluoroborate group is particularly reactive, allowing the compound to act as a nucleophile or electrophile in different contexts. This reactivity is crucial for its role in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds by transferring the boron-containing group to a palladium catalyst .
Comparaison Avec Des Composés Similaires
Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate can be compared to other borate compounds, such as:
Potassium trifluoro(oxetan-3-yl)borate: Similar in structure but with an oxetane ring instead of a pyrrolidine ring.
Potassium trifluoro(3-(pyrrolidin-1-yl)prop-1-en-2-yl)borate: Contains a vinyl group, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in its combination of the trifluoroborate group and the pyrrolidinyl moiety, which provides a balance of stability and reactivity, making it versatile for various applications .
Propriétés
Formule moléculaire |
C7H12BF3KNO |
|---|---|
Poids moléculaire |
233.08 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-oxo-3-pyrrolidin-1-ylpropyl)boranuide |
InChI |
InChI=1S/C7H12BF3NO.K/c9-8(10,11)4-3-7(13)12-5-1-2-6-12;/h1-6H2;/q-1;+1 |
Clé InChI |
XSADFKIABHSAIF-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC(=O)N1CCCC1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



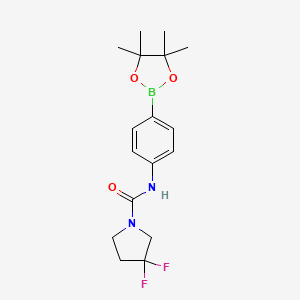
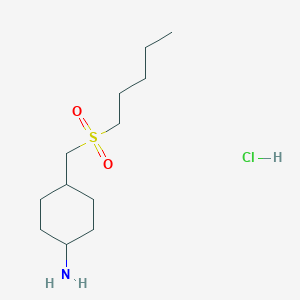
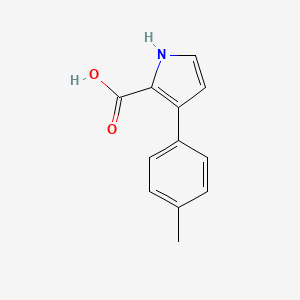

![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)
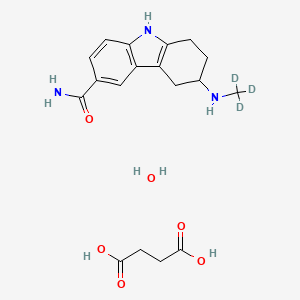

![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)
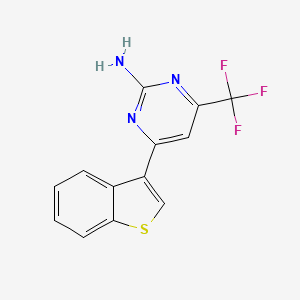
![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)

